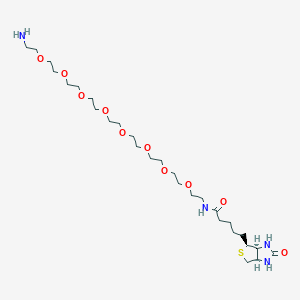
Biotin-PEG8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG8-amine is a biotinylation reagent characterized by a terminal primary amine group. This compound is composed of biotin, a polyethylene glycol (PEG) spacer with eight ethylene glycol units, and an amine group. The PEG spacer enhances the aqueous solubility of the biotin conjugate and minimizes steric hindrance during binding to avidin molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG8-amine typically involves the conjugation of biotin to a PEG chain terminated with an amine group. The process begins with the activation of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester. This activated biotin is then reacted with an amine-terminated PEG8 under mild conditions to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and consistency. The product is typically purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG8-amine primarily undergoes substitution reactions due to the presence of the terminal amine group. The amine group can react with carboxyl groups or phosphate groups to form stable amide bonds .
Common Reagents and Conditions:
Coupling Reagents: N-hydroxysuccinimide (NHS), carbodiimides (e.g., EDC)
Reaction Conditions: Mild aqueous conditions, typically at room temperature or slightly elevated temperatures
Major Products:
Amide Bonds: Formed when the amine group reacts with carboxyl groups
Phosphoramidate Bonds: Formed when the amine group reacts with phosphate groups
Scientific Research Applications
Biotin-PEG8-amine is widely used in various scientific research fields due to its biotinylation capabilities and enhanced solubility properties:
Mechanism of Action
Biotin-PEG8-amine exerts its effects through biotinylation, a process where biotin is covalently attached to biomolecules. The terminal amine group of this compound reacts with carboxyl or phosphate groups on target molecules, forming stable amide or phosphoramidate bonds. This biotinylation enhances the binding affinity of the target molecules to avidin or streptavidin, facilitating their detection, purification, or immobilization .
Comparison with Similar Compounds
Biotin-PEG2-amine: Contains a shorter PEG spacer, resulting in lower solubility and higher steric hindrance compared to Biotin-PEG8-amine.
Biotin-PEG4-amine: Intermediate in terms of spacer length and solubility properties.
Biotin-PEG12-amine: Contains a longer PEG spacer, offering even greater solubility but potentially increased steric hindrance.
Uniqueness of this compound: this compound strikes a balance between solubility and steric hindrance, making it a versatile choice for various bioconjugation applications. Its PEG8 spacer provides sufficient flexibility and aqueous solubility, while the terminal amine group ensures efficient coupling to target molecules .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N4O10S/c29-5-7-35-9-11-37-13-15-39-17-19-41-21-22-42-20-18-40-16-14-38-12-10-36-8-6-30-26(33)4-2-1-3-25-27-24(23-43-25)31-28(34)32-27/h24-25,27H,1-23,29H2,(H,30,33)(H2,31,32,34)/t24-,25-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEDJIKXCRNXKQ-KLJDGLGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N4O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
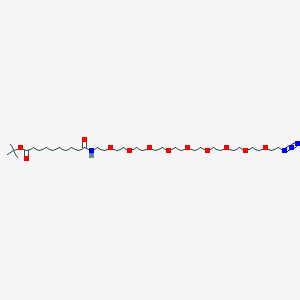
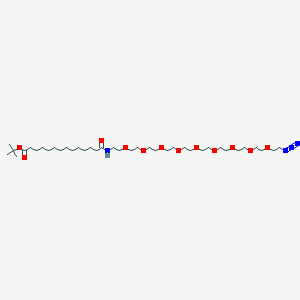
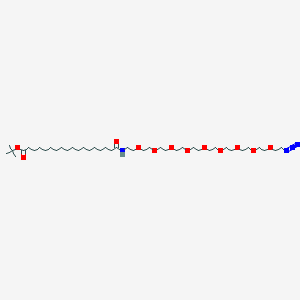

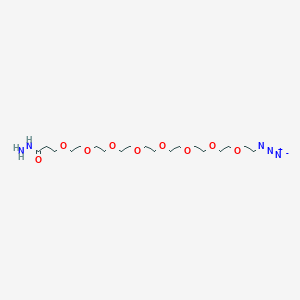
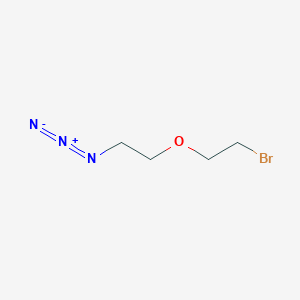
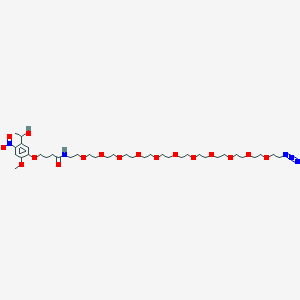
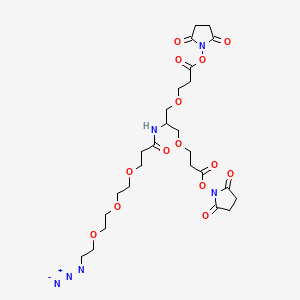
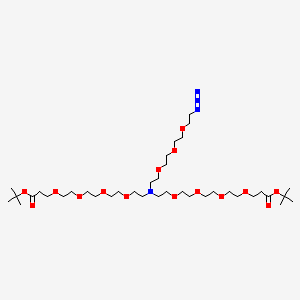
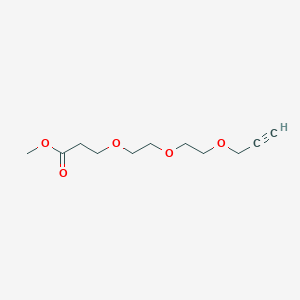
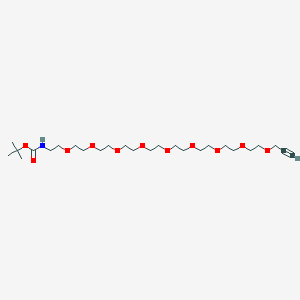
![2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate](/img/structure/B8106338.png)


